Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate is a synthetic organic compound that features a brominated aromatic ring, a dimethylamino group, and a difluoroacetate ester
Vorbereitungsmethoden
The synthesis of Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable aromatic precursor, followed by the introduction of the dimethylamino group through nucleophilic substitution. The final step involves the esterification of the difluoroacetic acid with ethanol under acidic conditions to yield the desired compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the dimethylamino group.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The bromine atom and difluoroacetate ester can participate in various interactions with molecular targets, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate can be compared with similar compounds such as:
Ethyl 2-(5-chloro-2-(dimethylamino)phenyl)-2,2-difluoroacetate: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Ethyl 2-(5-bromo-2-(methylamino)phenyl)-2,2-difluoroacetate: The presence of a methylamino group instead of a dimethylamino group can influence the compound’s pharmacokinetic properties.
Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-dichloroacetate: Substituting the difluoroacetate ester with a dichloroacetate ester can alter the compound’s chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14BrF2NO2 |
---|---|
Molekulargewicht |
322.15 g/mol |
IUPAC-Name |
ethyl 2-[5-bromo-2-(dimethylamino)phenyl]-2,2-difluoroacetate |
InChI |
InChI=1S/C12H14BrF2NO2/c1-4-18-11(17)12(14,15)9-7-8(13)5-6-10(9)16(2)3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
ICZZLYYALIXYBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)Br)N(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.